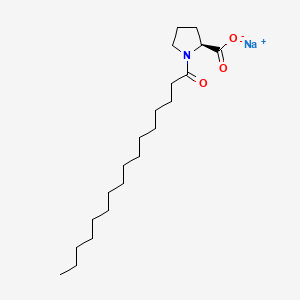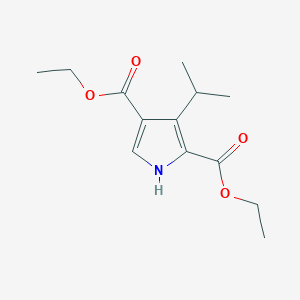
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile
Overview
Description
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile (3P5TFPN) is an organic compound that has been studied for its potential applications in scientific research. It is a versatile compound that has been used in a variety of different experiments and research projects. 3P5TFPN is a highly polar molecule that can be synthetically produced in the laboratory. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile is not yet fully understood. However, it is believed that the compound interacts with proteins and DNA through hydrogen bonding and electrostatic interactions. It is also believed that 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile can act as a catalyst for certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile are not yet fully understood. However, it is believed that the compound may have an effect on the activity of certain enzymes and proteins. In addition, 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile may have an effect on the structure and function of proteins, as well as on the interactions between proteins and DNA.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile in laboratory experiments include its ability to interact with proteins and DNA, its stability in aqueous and organic solvents, and its low cost. However, there are some limitations to using 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile in laboratory experiments. For example, the compound is highly polar and may interfere with other compounds in the reaction mixture. In addition, its solubility in certain solvents may be limited.
Future Directions
For the study of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile include further research into its biochemical and physiological effects, as well as its potential applications in scientific research. In addition, further research into the structure and function of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile could lead to the development of new synthetic methods for its production. Finally, further research into the interactions between 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile and proteins and DNA could lead to the development of new therapeutic agents.
Scientific Research Applications
3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile has been studied for its potential applications in scientific research. It has been used in a variety of different experiments and research projects. For example, 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile has been used in the synthesis of polymers and in the study of protein folding. It has also been used to study the interactions between proteins and DNA. In addition, 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinonitrile has been used in the study of enzyme catalysis and in the study of the structure and function of proteins.
properties
IUPAC Name |
3-pyridin-3-yl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3/c13-12(14,15)9-4-10(11(5-16)18-7-9)8-2-1-3-17-6-8/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGQGYVZLBYMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1388518.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1388519.png)



![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1388525.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B1388527.png)






